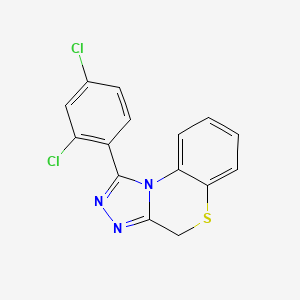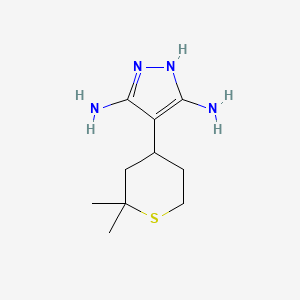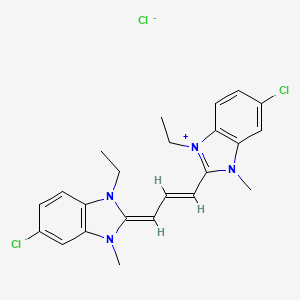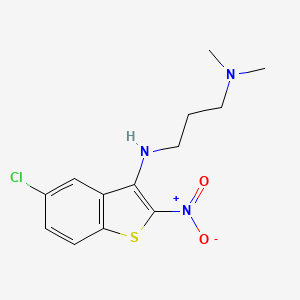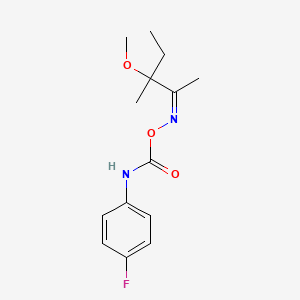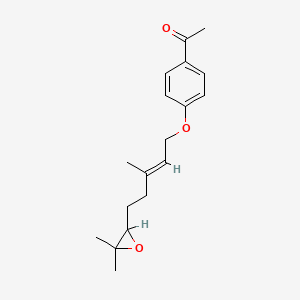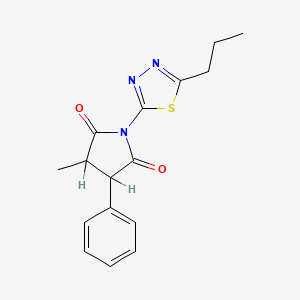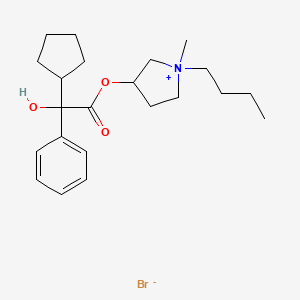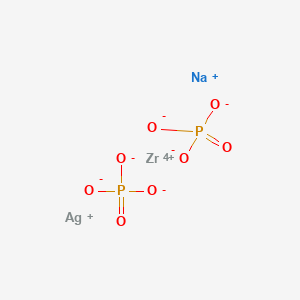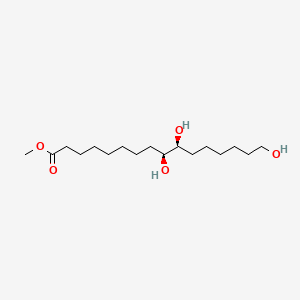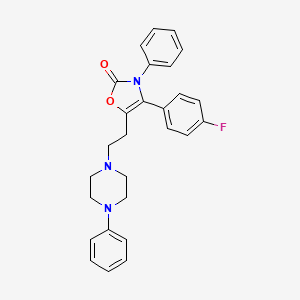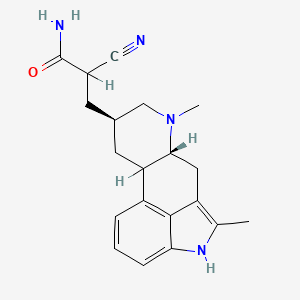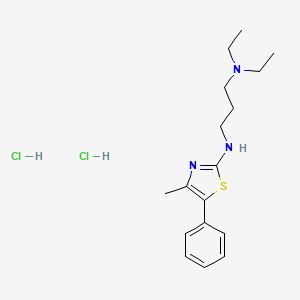
1,3-Propanediamine, N,N-diethyl-N'-(4-methyl-5-phenyl-2-thiazolyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, dihydrochloride is a chemical compound with the molecular formula C17H25N3S . 2ClH . This compound is known for its unique structure, which includes a thiazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, dihydrochloride involves several steps. Typically, the preparation starts with the formation of the thiazole ring, followed by the introduction of the propanediamine moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Scientific Research Applications
1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, dihydrochloride involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, dihydrochloride include:
1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, hydrochloride: This compound has a similar structure but differs in its chloride content.
1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, monohydrochloride: Another similar compound with a different chloride ratio. The uniqueness of 1,3-Propanediamine, N,N-diethyl-N’-(4-methyl-5-phenyl-2-thiazolyl)-, dihydrochloride lies in its specific chloride content, which can influence its chemical and biological properties.
Properties
CAS No. |
118679-00-8 |
|---|---|
Molecular Formula |
C17H27Cl2N3S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C17H25N3S.2ClH/c1-4-20(5-2)13-9-12-18-17-19-14(3)16(21-17)15-10-7-6-8-11-15;;/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,18,19);2*1H |
InChI Key |
RHFVRNWTEBZHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=C(S1)C2=CC=CC=C2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


